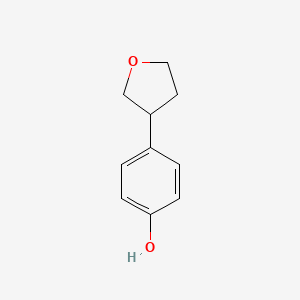

4-(Oxolan-3-yl)phenol

Vue d'ensemble

Description

4-(Oxolan-3-yl)phenol is an organic compound characterized by a phenolic group attached to a tetrahydrofuran ring. This compound is part of the broader class of phenolic compounds, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-3-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is noted for its mild and green reaction conditions, making it an efficient and environmentally friendly option.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar hydroxylation techniques. The scalability of these methods allows for the efficient production of the compound in significant quantities, which is essential for its various applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Oxolan-3-yl)phenol undergoes several types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 GPR88 Agonists

Recent studies have explored the role of 4-(Oxolan-3-yl)phenol derivatives as agonists for the orphan G protein-coupled receptor GPR88, which is implicated in several neurological disorders. Research indicates that modifications of the phenolic structure can enhance the potency and selectivity of these compounds. For instance, derivatives synthesized from 4-(alkoxyphenyl)glycinamides exhibited significant activity in cell-based assays, with some compounds showing EC50 values in the nanomolar range . This suggests that this compound could serve as a scaffold for developing new therapeutic agents targeting GPR88-related conditions.

1.2 Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. Comparative studies have demonstrated that this compound exhibits significant antioxidant activity, comparable to other known phenolic antioxidants. The ability of this compound to inhibit lipid peroxidation and free radical formation positions it as a candidate for natural antioxidant therapies .

Material Science

2.1 Polymer Chemistry

In material science, this compound serves as an important building block for synthesizing various polymers and copolymers. Its hydroxyl group allows for easy incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has indicated that incorporating phenolic compounds into polymer formulations can improve their resistance to degradation under thermal stress .

2.2 Coatings and Adhesives

The unique chemical structure of this compound also makes it suitable for use in coatings and adhesives. Its phenolic nature provides excellent adhesion properties while contributing to the durability and weather resistance of coatings. Studies have shown that formulations containing this compound exhibit superior performance compared to traditional formulations lacking such additives .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(Oxolan-3-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, making it an effective antioxidant. This property allows it to neutralize free radicals and reduce oxidative stress in biological systems . Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

4-(Oxolan-3-yl)phenol can be compared to other phenolic compounds such as:

Phenol: The simplest phenolic compound, known for its antiseptic properties.

Catechol: A dihydroxybenzene derivative with strong antioxidant properties.

Resorcinol: Another dihydroxybenzene isomer used in the production of resins and adhesives.

Uniqueness

The presence of the tetrahydrofuran ring in this compound distinguishes it from other phenolic compounds. This structural feature imparts unique chemical properties, such as increased solubility and reactivity, which can be advantageous in various applications .

Activité Biologique

Overview

4-(Oxolan-3-yl)phenol, also known as 4-(tetrahydrofuran-3-yl)phenol, is an organic compound characterized by a phenolic group linked to a tetrahydrofuran ring. This compound belongs to the class of phenolic compounds, which are notable for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this compound is essential for its potential applications in pharmaceuticals and biotechnology.

The synthesis of this compound can be accomplished through various methods, including the ipso-hydroxylation of arylboronic acids using hydrogen peroxide. The compound exhibits several chemical reactions such as oxidation to form quinones and substitution reactions that can introduce different functional groups onto the aromatic ring. Its unique structure enhances its solubility and reactivity compared to other phenolic compounds.

The biological activity of this compound primarily stems from its ability to act as an antioxidant . The phenolic group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress in biological systems. This property is critical in preventing cellular damage and has implications in cancer prevention and treatment.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. These properties are measured through various assays that assess the compound's ability to scavenge free radicals. In vitro studies have shown that it effectively reduces oxidative stress markers in cell cultures.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammation and related diseases. This activity suggests potential therapeutic applications in treating inflammatory conditions.

Antimicrobial Properties

This compound demonstrates antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Antioxidant Activity Study | This compound showed a significant reduction in malondialdehyde (MDA) levels in treated cells, indicating decreased lipid peroxidation. |

| Anti-inflammatory Research | The compound inhibited TNF-alpha production in macrophages by 50% at a concentration of 10 µM, showcasing its potential in managing inflammatory diseases. |

| Antimicrobial Efficacy | In vitro tests revealed that this compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. |

Comparison with Related Compounds

This compound can be compared with other phenolic compounds such as:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| Phenol | Moderate | Low | High |

| Catechol | High | Moderate | Moderate |

| Resorcinol | Moderate | High | Low |

The presence of the tetrahydrofuran ring in this compound enhances its solubility and reactivity, offering unique advantages over simpler phenolic compounds.

Propriétés

IUPAC Name |

4-(oxolan-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHZLVQVILSINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.